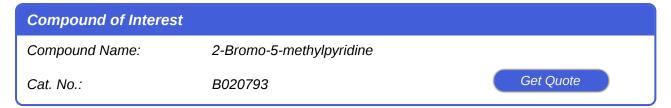


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# In-Depth Technical Guide to the Crystal Structure of 2-Bromo-5-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2-Bromo-5-methylpyridine**, a compound of interest in synthetic chemistry and drug discovery. The information presented herein is compiled from crystallographic data and published research, offering a detailed resource for professionals in the field.

### Introduction

**2-Bromo-5-methylpyridine** is a substituted pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules, including ligands for metal complexes and pharmacologically active compounds. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide summarizes the key crystallographic data and experimental procedures related to the structural determination of **2-Bromo-5-methylpyridine**.

## **Crystal Structure Analysis**

The crystal structure of **2-Bromo-5-methylpyridine** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2<sub>1</sub>/m.[1] [2] The crystal packing is characterized by weak intermolecular C—H····N interactions, which form infinite chains along the direction.[1][2] Notably, no  $\pi$ – $\pi$  stacking interactions are observed in the crystal lattice.[1][2]



## **Crystallographic Data**

The fundamental crystallographic data for **2-Bromo-5-methylpyridine** are summarized in Table 1. This information provides the basis for understanding the unit cell and symmetry of the crystal.

Table 1: Crystal Data and Structure Refinement for 2-Bromo-5-methylpyridine



Parameter	Value
Empirical Formula	C <sub>6</sub> H <sub>6</sub> BrN
Formula Weight	172.02 g/mol
Crystal System	Monoclinic
Space Group	P21/m
a (Å)	6.1889 (18)
b (Å)	6.614 (2)
c (Å)	7.835 (2)
β (°)	93.503 (9)
Volume (ų)	320.12 (17)
Z	2
Temperature (K)	120
Radiation type	Μο Κα
Wavelength (Å)	0.71073
Absorption coefficient (mm <sup>-1</sup> )	6.31
F(000)	168
F(000)  Crystal size (mm³)	168 0.19 × 0.12 × 0.10
Crystal size (mm³)	0.19 x 0.12 x 0.10
Crystal size (mm³) θ range for data collection (°)	0.19 x 0.12 x 0.10 3.5 to 25.4
Crystal size (mm³)  θ range for data collection (°)  Index ranges	$0.19 \times 0.12 \times 0.10$ 3.5  to  25.4 $-7 \le h \le 7, -7 \le k \le 7, -9 \le l \le 9$
Crystal size (mm³)  θ range for data collection (°)  Index ranges  Reflections collected	$0.19 \times 0.12 \times 0.10$ $3.5 \text{ to } 25.4$ $-7 \le h \le 7, -7 \le k \le 7, -9 \le l \le 9$ $3025$
Crystal size (mm³)  θ range for data collection (°)  Index ranges  Reflections collected  Independent reflections	$0.19 \times 0.12 \times 0.10$ $3.5 \text{ to } 25.4$ $-7 \le h \le 7, -7 \le k \le 7, -9 \le l \le 9$ $3025$ $622 [R(int) = 0.044]$



Final R indices [I > $2\sigma(I)$ ]	R <sub>1</sub> = 0.0273, wR <sub>2</sub> = 0.0664
R indices (all data)	R <sub>1</sub> = 0.0331, wR <sub>2</sub> = 0.0689
Largest diff. peak and hole (e.Å <sup>-3</sup> )	0.46 and -0.52

Data sourced from Roy, Manke, & Golen (2016).

## **Atomic Coordinates and Displacement Parameters**

The fractional atomic coordinates and equivalent isotropic displacement parameters for the non-hydrogen atoms are presented in Table 2. This data defines the position of each atom within the unit cell.

Table 2: Fractional Atomic Coordinates (×10<sup>4</sup>) and Equivalent Isotropic Displacement Parameters (Å<sup>2</sup>×10<sup>3</sup>)

Atom	х	у	Z	U(eq)
Br1	2896(1)	2500	321(1)	36(1)
N1	3705(5)	2500	3819(4)	25(1)
C1	4724(6)	2500	2391(4)	24(1)
C2	6941(6)	2500	2276(5)	29(1)
C3	8195(6)	2500	3790(5)	28(1)
C4	7211(6)	2500	5348(5)	24(1)
C5	4962(6)	2500	5274(4)	25(1)
C6	8515(7)	2500	7021(5)	34(1)

U(eq) is defined as one third of the trace of the orthogonalized Uij tensor.

## **Bond Lengths and Angles**

Selected bond lengths and angles are provided in Tables 3 and 4, respectively. These parameters are fundamental to defining the molecular geometry.



Table 3: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length
Br1	C1	1.889(3)
N1	C5	1.334(4)
N1	C1	1.337(4)
C1	C2	1.380(5)
C2	C3	1.385(5)
C3	C4	1.393(5)
C4	C5	1.388(5)
C4	C6	1.505(5)

Table 4: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle
C5	N1	C1	117.4(3)
N1	C1	C2	122.5(3)
N1	C1	Br1	117.3(2)
C2	C1	Br1	120.2(3)
C1	C2	C3	119.0(3)
C2	C3	C4	119.2(3)
C5	C4	C3	117.8(3)
C5	C4	C6	121.2(3)
C3	C4	C6	121.0(3)
N1	C5	C4	124.1(3)



## Experimental Protocols Synthesis of 2-Bromo-5-methylpyridine

A common method for the synthesis of **2-Bromo-5-methylpyridine** is through the diazotization of 5-methylpyridin-2-amine.

#### Materials:

- 5-methylpyridin-2-amine
- Hydrobromic acid (48%)
- Sodium nitrite
- Ice
- Sodium hydroxide solution

#### Procedure:

- 5-methylpyridin-2-amine is dissolved in hydrobromic acid.
- The solution is cooled to a temperature between -5 and 0 °C in an ice-salt bath.
- A solution of sodium nitrite in water is added dropwise to the cooled amine solution, maintaining the temperature below 0 °C.
- The reaction mixture is stirred for a period at this low temperature.
- The reaction is then carefully neutralized with a sodium hydroxide solution.
- The product, **2-Bromo-5-methylpyridine**, can then be extracted using an organic solvent, followed by purification steps such as distillation or chromatography.

### Crystallization

Single crystals suitable for X-ray diffraction were obtained from a commercial sample of **2-Bromo-5-methylpyridine**.[1][2]



#### Procedure:

- A sample of 2-Bromo-5-methylpyridine was dissolved in a solution of ethanol and water.[1]
   [2]
- The solution was allowed to evaporate slowly at room temperature.[1][2]
- Over time, single crystals of suitable quality for X-ray analysis formed.[1][2]

## X-ray Data Collection and Structure Refinement

Apparatus: Bruker D8 Venture CMOS diffractometer.[1]

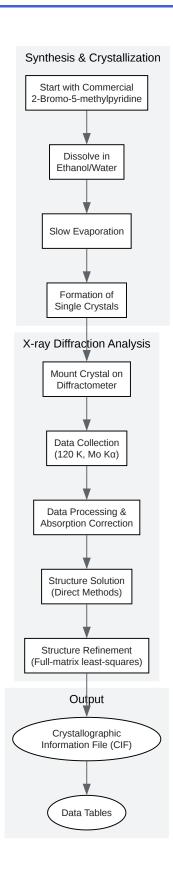
#### Procedure:

- A suitable single crystal was mounted on the diffractometer.
- The crystal was maintained at a constant temperature of 120 K during data collection.[1]
- Data was collected using Mo Kα radiation.[1]
- The collected data was processed, and absorption corrections were applied using a multiscan method.[1]
- The structure was solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.

## Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of **2-Bromo-5-methylpyridine**.





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Caption: Experimental workflow for the crystal structure determination.



### Conclusion

This technical guide has provided a detailed summary of the crystal structure of **2-Bromo-5-methylpyridine**, supported by quantitative data and experimental protocols. The information presented is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding of the structural characteristics of this important chemical intermediate.

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